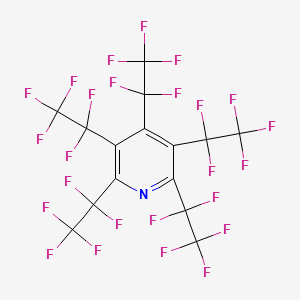![molecular formula C9H13NO B13816499 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-2-azabicyclo[220]hex-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to induce cycloaddition reactions. For instance, the preparation of similar bicyclic compounds has been achieved through [2+2] cycloaddition reactions using photochemical methods .
Industrial Production Methods
Industrial production of this compound would likely involve scalable photochemical processes. Flow photochemistry has been explored as a method to enhance the throughput and efficiency of such reactions, reducing reaction times significantly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could yield alkanes or alcohols.
Scientific Research Applications
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Dewar lactone: Another bicyclic compound with similar synthetic applications.
Uniqueness
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to its azabicyclo structure, which imparts different chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)5-10-8-4-3-7(8)9(10)11/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
PEGKPXVCUUNENU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2C=CC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


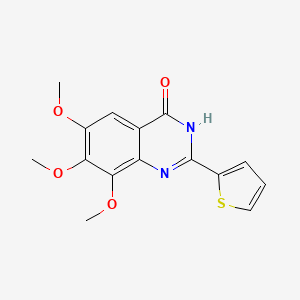

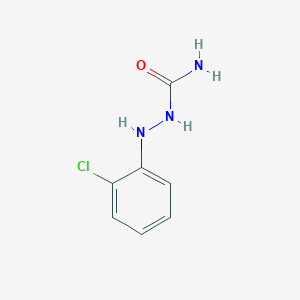
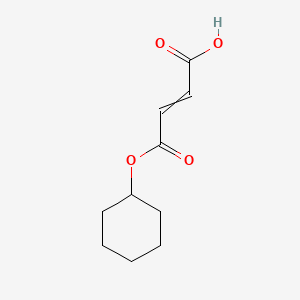
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
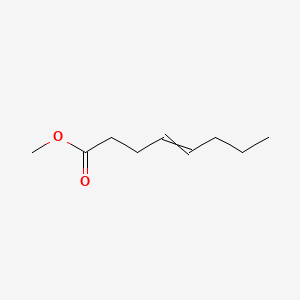
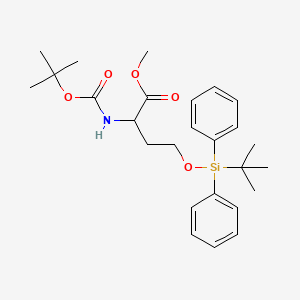
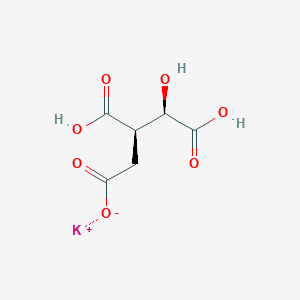

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
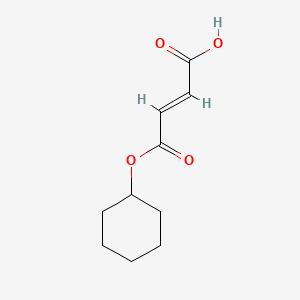
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
